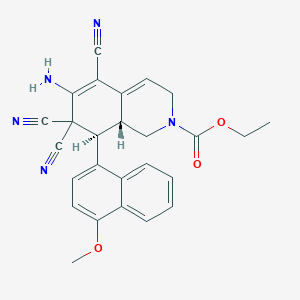![molecular formula C18H20N4OS B459518 4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B459518.png)
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile is a complex organic compound with a unique spirocyclic structure. This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make them valuable in various scientific and industrial applications.
准备方法
The synthesis of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and various substituted benzaldehydes.
Reaction Conditions: The reaction typically involves condensation reactions under acidic or basic conditions, followed by cyclization to form the spirocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反应分析
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.
科学研究应用
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a photochromic switch in molecular devices and sensors due to its ability to change color upon exposure to light.
Biology: In biological research, it is used to study cellular processes and as a probe for detecting specific biomolecules.
Industry: Industrial applications include its use in the development of smart materials and coatings that respond to environmental changes.
作用机制
The mechanism of action of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves its photochromic properties. When exposed to light, the compound undergoes a reversible transformation between its spiro and merocyanine forms. This transformation involves the breaking and forming of chemical bonds, leading to a change in the compound’s color and other properties. The molecular targets and pathways involved in this process include interactions with light-sensitive receptors and changes in the electronic structure of the compound.
相似化合物的比较
Similar compounds to 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile include other spiropyrans and spirooxazines. These compounds share the spirocyclic structure and photochromic properties but differ in their specific substituents and functional groups. The uniqueness of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile lies in its specific combination of functional groups, which confer unique properties and reactivity compared to other similar compounds.
属性
分子式 |
C18H20N4OS |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-10-8-11(2)21-17-13(10)14-15(24-17)18(4-6-22(3)7-5-18)12(9-19)16(20)23-14/h8H,4-7,20H2,1-3H3 |
InChI 键 |
KWFARPPNUAYWOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B459436.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B459437.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B459439.png)

![methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B459443.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B459445.png)
![6-Amino-4-(4-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459446.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459447.png)

![6-Amino-4-[4-(methyloxy)naphthalen-1-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459449.png)
![Ethyl 2-[6-amino-5-cyano-4-(3-methoxy-4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B459452.png)
![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459455.png)
![6-Amino-3-tert-butyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459456.png)
![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459457.png)
